molecular formula C13H19ClN2O2 B13528646 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis

2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis

Cat. No.: B13528646
M. Wt: 270.75 g/mol
InChI Key: IPDIRQCTUOKXHZ-JMVWIVNTSA-N
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Description

2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride is an organic compound with the molecular formula C13H18N2O2·HCl. It is a white crystalline solid that is often used as an intermediate in organic synthesis and as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with aniline in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-2,6-dimethylmorpholine hydrochloride
  • Amorolfine Impurity A
  • Amorolfine Impurity 13 HCl

Uniqueness

2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride is unique due to its specific structural features and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

(2-aminophenyl)-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14;/h3-6,9-10H,7-8,14H2,1-2H3;1H/t9-,10+;

InChI Key

IPDIRQCTUOKXHZ-JMVWIVNTSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=CC=C2N.Cl

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N.Cl

Origin of Product

United States

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